![molecular formula C21H16F2N4O2S B2851670 N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-47-6](/img/structure/B2851670.png)
N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a complex organic compound that belongs to the class of benzothiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the benzothiazine core with sulfonyl chlorides in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions.
Final Modifications: Additional functional groups, such as the dimethylphenyl and methyl groups, are introduced through various organic reactions like Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can take place, especially at the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry
The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies because they can selectively inhibit the activity of enzymes that promote tumor growth.
Key Findings:
- Kinase Inhibition: N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has shown efficacy against various cancer cell lines by inhibiting pathways that lead to cell proliferation and survival. This mechanism makes it a candidate for further development in cancer therapeutics .
Cancer Treatment Applications
Recent studies have highlighted the compound's potential in treating different types of cancers, including pancreatic and neuroblastoma.
Case Studies:
- Pancreatic Cancer: Research indicates that compounds similar to this compound can effectively target pancreatic cancer cells by disrupting critical signaling pathways .
- Neuroblastoma: The compound's ability to inhibit specific kinases has been documented in studies focusing on neuroblastoma treatment. It was found to induce apoptosis in neuroblastoma cells while sparing normal cells .
Pharmacological Insights
The pharmacological profile of this compound includes its bioavailability and metabolic stability. Understanding these parameters is essential for assessing its therapeutic viability.
Pharmacokinetics:
- Studies have shown that the compound exhibits favorable pharmacokinetic properties that enhance its potential as a therapeutic agent .
Data Table: Summary of Applications and Findings
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Kinase Inhibition | Potent inhibitor of cancer cell proliferation |
Cancer Treatment | Pancreatic Cancer | Induces apoptosis in pancreatic cancer cells |
Cancer Treatment | Neuroblastoma | Selectively targets neuroblastoma cells |
Pharmacology | Bioavailability Assessment | Favorable pharmacokinetic profile |
作用機序
The mechanism by which “N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” exerts its effects likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
Benzothiazine Derivatives: Compounds with similar core structures but different functional groups.
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Piperidine Derivatives: Compounds with the piperidine moiety, often used in pharmaceuticals.
Uniqueness
The uniqueness of “N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
生物活性
N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its structure, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a triazole ring and a sulfonamide group , which are known to enhance the biological properties of similar compounds. The presence of fluorine atoms at the 3 and 4 positions of the phenyl group contributes to its chemical stability and may influence its interaction with biological targets.
Preliminary studies suggest that compounds structurally related to this compound can act as selective inhibitors of various kinases. Notably, derivatives of sulfonamides have shown significant inhibitory activity against B-Raf kinase, a target involved in several cancers. These compounds typically exhibit low nanomolar IC50 values, indicating potent biological activity against cancer cell proliferation in vitro.
Biological Activity Data
Biological Activity | IC50 Values (μM) | Target | Study Reference |
---|---|---|---|
Inhibition of B-Raf | < 0.1 | B-Raf Kinase | |
Antimalarial Activity | 2.24 - 4.98 | Plasmodium falciparum |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that similar triazolo-pyridine sulfonamides exhibited significant anticancer properties by selectively inhibiting kinase activity. This suggests that this compound could be a promising candidate for cancer therapy.
- Antimalarial Potential : A virtual screening study involving a library of compounds including triazolo-pyridine sulfonamides identified several candidates with promising antimalarial activity against Plasmodium falciparum. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating their potential as antimalarial agents .
- Broad Biological Activities : Triazolo-pyridine derivatives have been reported to possess a wide range of biological activities beyond anticancer and antimalarial effects. These include antibacterial, antifungal, anti-inflammatory properties, and potential applications in treating conditions like cystic fibrosis .
特性
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-2-15-5-7-16(8-6-15)13-27(17-9-10-18(22)19(23)12-17)30(28,29)20-4-3-11-26-14-24-25-21(20)26/h2-12,14H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLOUGVVQVPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。